molecular formula C5H6N4O3 B595735 Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate CAS No. 199386-95-3

Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate

Cat. No.: B595735
CAS No.: 199386-95-3
M. Wt: 170.128
InChI Key: LZHAEBTYLUVJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a structural fragment that is attractive for screening for biological activity due to its resistance to metabolic degradation and ability to form hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions . Another approach involves the use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-((1H-1,2,3-triazol-1-yl)amino)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it a valuable compound in research and industrial applications .

Properties

CAS No.

199386-95-3

Molecular Formula

C5H6N4O3

Molecular Weight

170.128

IUPAC Name

methyl 2-oxo-2-(triazol-1-ylamino)acetate

InChI

InChI=1S/C5H6N4O3/c1-12-5(11)4(10)7-9-3-2-6-8-9/h2-3H,1H3,(H,7,10)

InChI Key

LZHAEBTYLUVJRV-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)NN1C=CN=N1

Synonyms

Acetic acid, oxo(1H-1,2,3-triazol-1-ylamino)-, methyl ester (9CI)

Origin of Product

United States

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